Dimethyl dithiophosphate

Description

Significance in Contemporary Chemical Sciences

Dimethyl dithiophosphate (B1263838) and its derivatives are significant in various areas of contemporary chemical sciences. They serve as crucial intermediates in the synthesis of a range of organophosphorus compounds, including certain pesticides. nih.govsolubilityofthings.com The unique reactivity of the phosphorus-sulfur bond in dimethyl dithiophosphate makes it a valuable component in organic synthesis. vulcanchem.com Furthermore, its ability to form stable complexes with various metal ions has led to its use in coordination chemistry and materials science.

Interdisciplinary Research Landscape

The applications of dimethyl dithiophosphate extend across multiple scientific disciplines. In environmental science, it is studied as a metabolite of several organophosphate insecticides, and its degradation in soil and water is a key area of research. nih.gov Research has explored the use of activated sludge containing microorganisms capable of degrading dimethyl dithiophosphate, which is relevant for the treatment of industrial wastewater. nih.gov In analytical chemistry, methods have been developed for the detection and quantification of dimethyl dithiophosphate and other dialkylphosphate metabolites in biological samples as biomarkers of exposure to organophosphate pesticides. rsc.orgresearchgate.net The compound and its analogs are also investigated in materials science for the development of novel materials. vulcanchem.com

Historical Context of Dithiophosphate Chemistry

The development of dithiophosphate chemistry is closely linked to the discovery and application of related compounds. A significant milestone was the development of zinc dialkyldithiophosphates (ZDDPs) in the 1940s. wikipedia.orgacs.org ZDDPs, synthesized from dithiophosphoric acids, became widely used as anti-wear additives in lubricants. researchgate.nettaylorandfrancis.com This application spurred further research into the synthesis and properties of various dithiophosphoric acid derivatives, including dimethyl dithiophosphate. The synthesis of dithiophosphates typically involves the reaction of phosphorus pentasulfide with an alcohol. wikipedia.orgcamachem.com Over the years, research has expanded to include a wide range of dithiophosphate compounds with varying alkyl groups, leading to a broad spectrum of applications. camachem.com

Detailed Research Findings

Physicochemical Properties of Dimethyl Dithiophosphate

Detailed below are some of the key physicochemical properties of dimethyl dithiophosphate.

| Property | Value |

| Molecular Formula | C2H7O2PS2 |

| Molecular Weight | 158.18 g/mol |

| CAS Number | 756-80-9 |

| Appearance | Colorless to light yellow or red clear liquid |

| Boiling Point | 57 °C at 4 mmHg |

| Flash Point | 48 °C |

| Specific Gravity | 1.29 (20/20) |

| Refractive Index | 1.53 |

| Sources: scbt.comnih.govpharmaffiliates.comnih.govbiosynth.com |

Research on Synthesis and Degradation

The synthesis of dithiophosphoric acids like dimethyl dithiophosphate is often achieved by reacting phosphorus pentasulfide with the corresponding alcohol. wikipedia.org

Research into the degradation of dimethyl dithiophosphate is prominent, particularly in environmental contexts. Studies have shown that activated sludge can be acclimated to degrade O,O-dimethyl phosphorodithioate (B1214789). nih.gov In one study, an acclimated sludge was able to degrade 500 mg/L of the compound within 7 hours at an optimal pH of 6.5-7.0. nih.gov Another study demonstrated the reduction of total organic carbon from 83-87 ppm to 17-19 ppm after 12 hours of treatment with acclimated activated sludge. nih.gov

Applications in Analytical Chemistry

Dialkylphosphate metabolites, including dimethyl dithiophosphate, are utilized as biomarkers to assess human exposure to organophosphate pesticides. researchgate.net Analytical methods, such as gas chromatography-mass spectrometry (GC-MS/MS) with derivatization, have been developed to detect low levels of these metabolites in urine. rsc.orgmdpi.com One such method achieved a detection limit of 0.04 µg/L for dimethyl dithiophosphate in urine. rsc.org

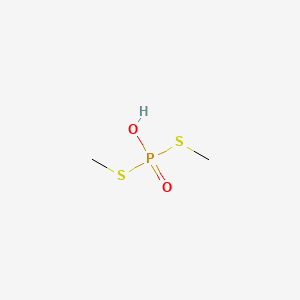

Structure

3D Structure

Properties

IUPAC Name |

bis(methylsulfanyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O2PS2/c1-6-5(3,4)7-2/h1-2H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIFTIUSYLKBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSP(=O)(O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O2PS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954267 | |

| Record name | S,S-Dimethyl hydrogen phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32534-66-0, 70577-78-5 | |

| Record name | Phosphorodithioic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032534660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, S,S-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070577785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S,S-Dimethyl hydrogen phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Primary Synthetic Routes

Phosphite-Sulfur Reaction Schemes

The synthesis of dithiophosphate (B1263838) compounds can be achieved through the reaction of phosphite (B83602) esters with sulfur. For instance, technical trioleyl phosphite reacts with sulfur to yield the corresponding thiophosphate. uni-hamburg.de Similarly, ammonium (B1175870) O,O-dimethyl thiophosphate is prepared by reacting dimethyl phosphite with sulfur powder and ammonia (B1221849) in a solvent like toluene (B28343). This exothermic reaction is typically controlled at a temperature of 20–30 °C.

The Atherton-Todd reaction offers another pathway, where dialkyl phosphites react with a halogenating agent and a nucleophile. beilstein-journals.org While carbon tetrachloride is a common halogenating agent, the reaction can also be performed with other solvents like dichloromethane (B109758) or toluene, with a stoichiometric amount of the halogenating agent. beilstein-journals.org The order of reagent addition can significantly impact the reaction's effectiveness. beilstein-journals.orgbeilstein-journals.org Computational studies on the Atherton-Todd reaction involving dimethyl phosphite suggest a mechanism initiated by the dealkylation of dimethyl phosphite by an amine. beilstein-journals.org

Phosphorus Pentasulfide Alcoholysis and Esterification Mechanisms

A primary and widely used method for synthesizing O,O-dimethyl dithiophosphoric acid, the precursor to dimethyl dithiophosphate, involves the reaction of phosphorus pentasulfide (P₄S₁₀) with methanol. google.comwikipedia.org The general reaction is:

P₂S₅ + 4 CH₃OH → 2 (CH₃O)₂PS₂H + H₂S wikipedia.org

This reaction is typically carried out at temperatures ranging from 60°C to 75°C. google.com The use of a solvent such as toluene can be beneficial, as it helps to ensure the stability of the resulting acid. google.com The reaction time is generally short, in the range of 30 to 60 minutes. google.com While this method is effective, it can produce by-products, including methyl mercaptan and various neutral esters. google.com

The mechanism of this reaction involves the alcoholysis of the P₄S₁₀ cage. It is understood that the monomeric form, P₂S₅, is the reactive species, which reacts with the alcohol through a pathway with a low activation energy. researcher.life The reaction proceeds through the formation of dialkyldithiophosphoric acid. bobistheoilguy.comsciensage.info Catalysts such as water, phosphoric acid, or sulfuric acid can be used to accelerate the alcoholysis of phosphorus pentasulfide. google.com

Recent research has also explored the reaction of P₄S₁₀ with diols, such as ethylene (B1197577) glycol and polyethylene (B3416737) glycol, to synthesize poly(dithiophosphate)s. mdpi.comsemanticscholar.org These reactions can be carried out under mild, catalyst-free conditions in solvents like tetrahydrofuran (B95107) (THF) or toluene at around 60°C. mdpi.com

Nucleophilic Substitution Approaches Utilizing Dithiophosphate Salts

Dithiophosphate esters can be synthesized through nucleophilic substitution reactions involving dithiophosphate salts. For example, the ammonium salt of O,O-dimethyl dithiophosphate can be used as a starting material for preparing various dithiophosphoric acid esters. google.comsmolecule.com These salts react with alkylating agents, such as methyl iodide, under controlled conditions to yield the desired ester. smolecule.com

This approach is also utilized in the synthesis of related organophosphorus compounds. For instance, O,O-diethyl thiophosphate potassium salt reacts with 5'-iodo nucleosides in anhydrous acetonitrile (B52724) to form phosphorothioate (B77711) derivatives. Similarly, the synthesis of phosphonates and dithiophosphates can be achieved through a dual substitution reaction of O- or S-containing nucleophiles with R¹P(O)Cl₂. acs.org

Post-Synthesis Modification and Derivatization Strategies

Halogenation Reactions: Synthesis of Chlorothiophosphate Analogues

O,O-dialkyl dithiophosphoric acids can be chlorinated to produce O,O-dialkyl chlorothiophosphates. researchgate.net This method has been applied to synthesize O,O-diethyl chlorothiophosphate, a key intermediate in the production of some insecticides. researchgate.net The process involves the chlorination of the dithiophosphoric acid, which is itself prepared from phosphorus pentasulfide and an alcohol. researchgate.net The yields of the resulting chlorothiophosphates can vary. researchgate.net The presence of chlorine in these analogues increases their electrophilicity, which facilitates further nucleophilic substitution reactions.

Mechanistic Investigations of Formation and Transformation

The formation of dimethyl dithiophosphate and its derivatives is subject to various mechanistic pathways and transformations. The reaction of phosphorus pentasulfide with alcohols is a cornerstone of its synthesis, with studies indicating that the monomeric P₂S₅ form is crucial for the reaction to proceed efficiently. researcher.life

The transformation of dithiophosphates can occur through several reactions. Hydrolysis is a key degradation pathway, with the rate being dependent on the structure of the dithiophosphate. nih.gov For example, dithiophosphates synthesized from sterically hindered alcohols like tert-butanol (B103910) hydrolyze significantly faster than those from linear alcohols like n-butanol. nih.gov

Oxidation of dialkoxydithiophosphoric acids, for instance with iodine, leads to the formation of disulfides. wikipedia.org Furthermore, the phosphorus-sulfur bonds in these compounds can undergo various reactions. For example, photocatalytic reactions of white phosphorus (P₄) with thiophenol can be used to construct P–S bonds, leading to phosphorotrithioates. oup.com

DMSO has been identified as a catalyst for the formation of double P–O or P–S bonds in reactions of phosphinic acid with O- or S-containing nucleophiles, providing a metal-free route to phosphonates and dithiophosphates. acs.org Mechanistic studies, including DFT calculations, suggest that the catalytic activity of DMSO is due to its "just right" Lewis base property and its interaction strength with the phosphenium-dication intermediate. acs.org

Isotope analysis has also been employed to distinguish between different transformation pathways of organophosphorus compounds. For example, hydrolysis of parathion, a related organothiophosphate, shows different carbon isotope fractionation patterns at varying pH levels, indicating different reaction mechanisms. researchgate.net

Elucidation of Nucleophilic Substitution Mechanisms

The formation and subsequent reactions of dimethyl dithiophosphate are governed by nucleophilic substitution at the tetracoordinate phosphorus atom. smolecule.com These reactions are fundamental in organophosphorus chemistry and typically proceed through an associative, two-step addition-elimination mechanism. researchgate.net This process involves the attack of a nucleophile on the electrophilic phosphorus center, leading to the formation of a transient, high-energy pentacoordinate intermediate, often with a trigonal bipyramidal geometry. mdpi.comsapub.org

In a subsequent step, a leaving group departs from this intermediate to form the final product. mdpi.com This pathway is often referred to as an S_N_2-type reaction at the phosphorus center (S_N_2-P). researchgate.net The stereochemical outcome of these reactions, whether they result in an inversion or retention of the configuration at the phosphorus atom, is complex and depends on factors such as the nature of the nucleophile, the leaving group, and the structure of the phosphorus compound itself. mdpi.com For instance, studies on analogous cyclic thiophosphoryl chlorides and bromides show that they generally react with nucleophiles with a complete inversion of configuration. mdpi.com The dithiophosphate anion, formed from dithiophosphoric acid, can itself act as a potent nucleophile in substitution reactions to form various derivatives. smolecule.comresearchgate.net

Characterization of Exothermic Reaction Characteristics

The synthesis of dithiophosphate derivatives can be characterized as an exothermic process. An exothermic reaction is defined by the release of energy, typically in the form of heat, into the surroundings. solubilityofthings.com This energy release corresponds to a negative change in enthalpy (ΔH < 0) for the reaction. solubilityofthings.com The release of energy occurs because the reactants are at a higher energy state than the products; as new, more stable chemical bonds are formed in the products, the excess energy is liberated. walshmedicalmedia.com

Literature on the synthesis of related dithiophosphate compounds, such as the reaction between O,O-diethyl dithiophosphoric acid and diallyl maleate, explicitly notes the observation of a "mildly exothermic reaction" that subsides as the initial combination of reactants is completed. google.com This characteristic requires careful management during industrial production to control the reaction rate and ensure safety.

Control of Compound Characteristics via Synthetic Parameters

The properties of the final dithiophosphate product can be precisely controlled by manipulating the conditions and components of the synthesis reaction.

Influence of Alcohol Chain Length on Hydrolytic and Thermal Stability

A critical parameter for controlling the final properties of dithiophosphates is the choice of alcohol used in the initial synthesis with phosphorus pentasulfide. sciensage.info The length and branching of the alcohol's alkyl chain directly influence the hydrolytic and thermal stability of the resulting dithiophosphate. sciensage.infostle.org

Research indicates a general trend where increasing the alkyl chain length leads to enhanced thermal and hydrolytic stability. stle.org However, this increase in stability is often accompanied by a decrease in reactivity. stle.org The structure of the alcohol (primary vs. secondary) also plays a significant role. Dithiophosphates derived from primary alcohols tend to exhibit greater thermal stability, while those from secondary alcohols show lower thermal stability but can be more effective as antiwear agents in certain applications. stle.org Studies on the hydrolysis rates of various dithiophosphates confirm that the degradation rate is highly dependent on the structure, with compounds synthesized from primary or secondary alcohols hydrolyzing much slower than certain cyclic analogues. acs.org

| Alcohol Characteristic | Effect on Dithiophosphate Properties | Source |

|---|---|---|

| Increasing Alkyl Chain Length | Increases thermal and hydrolytic stability; decreases reactivity. | stle.org |

| Primary Alcohols | Greater thermal stability, less effective antiwear action. | stle.org |

| Secondary Alcohols | Lower thermal stability, more effective antiwear action. | stle.org |

Impact of Reactant Ratios on Product Reactivity

The stoichiometry, or the ratio in which reactants combine, is a fundamental aspect of chemical synthesis that dictates the composition and yield of the products. quora.com Controlling the molar ratios of the reactants, such as the alcohol and phosphorus pentasulfide, is essential for optimizing the formation of the desired dithiophosphate and minimizing unwanted by-products. Increasing the concentration of reactants generally leads to more frequent molecular collisions, thereby increasing the reaction rate. solubilityofthings.com In applied settings, finding the optimal reactant ratio is key to performance. For example, in the use of dipropyl dithiophosphate for heavy metal chelation, studies have shown that the optimal quantity of the chelator is 1.2 times the stoichiometric amount needed for the reaction. researchgate.net This demonstrates that precise control of reactant proportions is crucial for maximizing product efficacy.

Purity Enhancement Techniques (e.g., Catalyzed Post-Chlorination)

Achieving high purity is essential for the industrial application of dimethyl dithiophosphate. Purification processes often involve steps to remove unreacted starting materials, such as phosphorus pentasulfide, or reaction by-products like hydrogen sulfide (B99878). wikipedia.orgsciensage.info In some syntheses of related organophosphorus compounds, purity is ensured by monitoring the reaction to minimize residual reactants, such as ensuring thiophosphoryl chloride levels are below 0.5%, followed by washing steps to remove impurities. google.com

Post-synthesis treatments can also be employed to modify or purify the product. Catalyzed reactions are widely used in chemical synthesis to improve efficiency and selectivity. acs.org One such treatment is post-chlorination. However, the use of chlorine on organophosphate compounds must be carefully controlled. For instance, the chlorination of malathion (B1675926), a related dithiophosphate pesticide, can lead to the formation of its more toxic "oxon" analogue, malaoxon. canada.ca Therefore, while catalyzed post-chlorination can be a purification technique, it can also lead to the generation of significant impurities if the reaction is not precisely managed. canada.caresearchgate.net

Coordination Chemistry and Metal Ion Interactions

Ligand Characteristics and Coordination Modes

The behavior of dimethyl dithiophosphate (B1263838) as a ligand is governed by the nature of its donor atoms and its electronic properties. These characteristics dictate its coordination modes and its affinity for different metal centers.

Soft Donor Classification within Hard-Soft Acid-Base (HSAB) Theory

According to the Hard-Soft Acid-Base (HSAB) theory, chemical species are categorized as either "hard," "soft," or "borderline". wikipedia.org Hard acids and bases are typically small, highly charged, and not easily polarizable, while soft acids and bases are larger, have a lower charge, and are more polarizable. wikipedia.org The fundamental principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.orgnumberanalytics.com

Dithiophosphate ligands, including dimethyl dithiophosphate, are classified as soft bases. wikipedia.orgresearchgate.net This classification stems from the presence of sulfur donor atoms, which are larger and more polarizable than oxygen or nitrogen atoms. blogspot.com This "soft" nature dictates a preference for forming stable complexes with soft or borderline metal ions. researchgate.netresearchgate.net The interactions between soft acids and soft bases are primarily covalent in character. numberanalytics.comblogspot.com

Electron Counting and Covalent Bond Classification of Dithiophosphate Ligands

In the realm of organometallic chemistry, electron counting rules are essential for predicting the stability and reactivity of complexes. The Covalent Bond Classification (CBC) method provides a framework for categorizing ligands based on the number of electrons they donate to a metal center. wikipedia.org Ligands are classified as L-type (donating two electrons), X-type (donating one electron), or Z-type (accepting two electrons). wikipedia.org

When a dithiophosphate ligand, such as dimethyl dithiophosphate, acts as a bidentate ligand, it is classified as an L-X type ligand under the CBC method. wikipedia.orgwikiwand.com In the more conventional electron counting method, it is considered a three-electron donor. wikipedia.org

Bidentate Chelation and Less Common Monodentate Linkage Exhibitions

Dimethyl dithiophosphate most commonly acts as a bidentate chelating ligand, forming a stable four-membered ring with a metal ion through its two sulfur atoms. researchgate.netresearchgate.net This mode of coordination is prevalent in many of its complexes. However, it can also exhibit a monodentate linkage, where only one of the sulfur atoms binds to the metal center. mdpi.comlibretexts.org Anisobidentate coordination, where the two metal-sulfur bond lengths are unequal, has also been observed. scielo.org.mx The specific coordination mode can be influenced by factors such as the nature of the metal ion, the presence of other ligands in the coordination sphere, and steric hindrance. mdpi.comscielo.org.mx

Complex Formation with Transition and Main Group Metal Ions

The soft-donor characteristics of dimethyl dithiophosphate lead to the formation of stable complexes with a wide array of transition and main group metals.

Coordination with Cobalt(II) and Titanium(IV) Centers

Dimethyl dithiophosphate readily forms complexes with transition metals like cobalt(II) and titanium(IV). In the case of cobalt(II), the dithiophosphate ligands typically chelate to the metal center, forming a four-membered ring. researchgate.net For instance, complexes with the general formula [(ArO)2PS2]2NiL2 (where Ar can be a substituted phenyl group and L is a nitrogen-donor ligand) have been synthesized and structurally characterized, revealing a six-coordinate octahedral geometry around the nickel(II) ion, which is isoelectronic with cobalt(II) in many respects. researchgate.net

With titanium(IV), dialkoxybis(O,O'-dimethyl dithiophosphato)titanium(IV) complexes have been studied, showing interesting dynamic behavior in solution. acs.org NMR studies have provided evidence for processes such as inversion and the exchange of dithiophosphate methyl groups, suggesting a bond-rupture mechanism. acs.org

Complexation with Cadmium, Lead, and Mercury

As soft Lewis acids, cadmium, lead, and mercury ions exhibit a strong affinity for the soft sulfur donors of the dimethyl dithiophosphate ligand. mdpi.com The complexation of these heavy metal ions is of significant interest in environmental and analytical chemistry.

Studies have demonstrated the effective complexation of cadmium(II), lead(II), and mercury(II) by dithiophosphate ligands. The resulting complexes are often highly lipophilic. wiley.com For instance, diethyl dithiophosphate has been shown to form stable complexes with cadmium and lead. The stability of these complexes makes dithiophosphates useful in the extraction and determination of these toxic metals. researchgate.net The stability constants of lead complexes with humic substances have been found to be generally higher than those of cadmium complexes, indicating a stronger interaction. icm.edu.pl

Structural Elucidation of Metal-Dithiophosphate Complexes

The precise three-dimensional arrangement of atoms in metal-dithiophosphate complexes is crucial for understanding their chemical and physical properties. A combination of single-crystal X-ray diffraction and spectroscopic techniques provides a comprehensive picture of their structures.

Metal complexes of dimethyl dithiophosphate and its derivatives frequently adopt distorted octahedral or trigonal bipyramidal geometries. In a distorted octahedral arrangement, the central metal ion is coordinated to six atoms. For instance, in some cobalt(II) and iron(III) complexes, the geometry is defined by four sulfur atoms from two chelating dithiophosphate ligands in the equatorial plane and two nitrogen atoms from other donor ligands in the axial positions. researchgate.netresearchgate.net Similarly, a bismuth(III) complex with three symmetrically chelating dithiophosphate ligands also exhibits a distorted octahedral environment with the bismuth center surrounded by six sulfur atoms. nih.gov

Trigonal bipyramidal geometry is another common coordination mode. tandfonline.comtandfonline.com In this arrangement, the central metal atom is bonded to five other atoms. For example, certain arsenic(III) dithiophosphate complexes have been found to possess a distorted trigonal-bipyramidal geometry. tandfonline.com The determination of these geometries is critical for understanding the electronic structure and reactivity of the complexes.

For example, X-ray diffraction analysis of cobalt(II) and iron(II) diphenyldithiophosphate complexes has confirmed their distorted octahedral geometry. researchgate.netresearchgate.net In the case of a dimeric silver(I) complex, X-ray crystallography revealed a triclinic crystal system and the bridging nature of the dipropyldithiophosphato ligands, which form an eight-membered Ag₂S₄P₂ ring. Similarly, the crystal structure of a bismuth(III) complex of a dimethylphenyl dithiophosphate was determined to be a distorted octahedron with the Bi(III) center surrounded by six sulfur atoms from three bidentate ligands. nih.gov

The data obtained from X-ray diffraction, such as the crystallographic parameters in the table below, are fundamental for a detailed understanding of the structure and bonding in these compounds.

| Compound | Crystal System | Space Group | Reference |

| [Ag₂(phen)₂{S₂P(OPr)₂}₂] | Triclinic | P1 | |

| [{(3,5-(CH₃)₂C₆H₃O)₂PS₂}₂Fe{NC₅H₄(C₂H₅)-4}₂] | Monoclinic | P2₁/n | researchgate.net |

| [{(3,5-(CH₃)₂C₆H₃O)₂PS₂}₃Fe] | Monoclinic | P2₁/c | researchgate.net |

| [{(2,4-CH₃)₂C₆H₃O}₂PS₂HNEt₃] | Orthorhombic | Pbca | ias.ac.in |

| [{(3,4-CH₃)₂C₆H₃O}₂PS₂HNEt₃] | Triclinic | P1 | ias.ac.in |

| [{(3,5-CH₃)₂C₆H₃O₂PS₂}₃Bi] | Monoclinic | P2₁/c | nih.gov |

A variety of spectroscopic techniques are employed to characterize dimethyl dithiophosphate complexes, providing information that complements the structural data from X-ray diffraction. nih.gov These methods include infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P). nih.govtandfonline.com

Infrared spectroscopy is particularly useful for identifying the coordination mode of the dithiophosphate ligand. The stretching vibrations of the P-S and M-S (metal-sulfur) bonds give characteristic bands in the IR spectrum. For instance, a shift in the ν(PS₂) band to lower energy in the complex compared to the free ligand is indicative of coordination. Bands appearing below 400 cm⁻¹ are often assigned to metal-sulfur stretching vibrations. bohrium.com

Multinuclear NMR spectroscopy provides detailed information about the structure in solution. cdnsciencepub.com In ³¹P NMR spectra, the chemical shift can indicate the coordination environment of the phosphorus atom. For example, a single peak in the ³¹P NMR spectrum of some complexes suggests that all the dithiophosphate ligands are equivalent in the solution state. ¹H and ¹³C NMR spectroscopy are used to characterize the organic part of the ligand and can provide evidence for the formation of the complex. cdnsciencepub.com

Application of Single Crystal X-ray Diffraction Analyses

Theoretical Frameworks for Metal-Ligand Binding

The interactions between metal ions and dimethyl dithiophosphate can be effectively rationalized using the Hard and Soft Acids and Bases (HSAB) theory. researchgate.netlibretexts.orgwikipedia.org This theory classifies Lewis acids (metal ions) and Lewis bases (ligands) as either "hard" or "soft" based on factors like charge density and polarizability. libretexts.orgkhanacademy.org

Hard acids are typically small, highly charged ions, while soft acids are larger and have a lower charge state. wikipedia.org Similarly, hard bases contain small, highly electronegative donor atoms, whereas soft bases have larger, more polarizable donor atoms. libretexts.org The fundamental principle of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.org

The dithiophosphate ligand, with its two sulfur donor atoms, is considered a soft base due to the high polarizability of sulfur. researchgate.net Consequently, it forms particularly stable complexes with soft Lewis acids. Many of the metal ions that readily form complexes with dimethyl dithiophosphate, such as Ag(I), Au(I), Cu(I), and Hg(II), are classified as soft acids. nih.govresearchgate.net This preference for soft-soft interactions explains the high affinity of dithiophosphates for these metals. The interaction between the soft sulfur donor atoms and the soft metal acceptor ions is a key factor driving the formation and stability of these coordination compounds. researchgate.net

Environmental Transformation Pathways and Degradation Mechanisms

Biotic Degradation Mechanisms

Microorganisms play a vital role in breaking down dimethyl dithiophosphate (B1263838) in soil and water. This biodegradation is a key process for the natural attenuation of the compound in contaminated environments. redalyc.orgnih.gov

Microbial Metabolism and Biodegradation Studies

Dimethyl dithiophosphate can serve as a source of carbon, phosphorus, or sulfur for various microorganisms. nih.govnih.gov

Bacterial Degradation : Several bacterial genera have been shown to degrade dithiophosphates. pageplace.de For example, Pseudomonas and Aeromonas species can metabolize ethyl dithiophosphates. While specific pathways for methyl derivatives may differ, bacteria are central to their breakdown.

Activated Sludge Treatment : Studies have demonstrated the effective removal of dimethyl dithiophosphate from wastewater using activated sludge. nih.govechemi.com In this process, a community of microorganisms is acclimatized to the compound. One study showed that an acclimated activated sludge could degrade 500 mg/L of O,O-dimethyl phosphorodithioate (B1214789) within 7 hours. echemi.com Another reported a reduction in total organic carbon from 83-87 ppm to 17-19 ppm after 12 hours of treatment. nih.govechemi.com

Enzymatic Pathways : The biodegradation is carried out by microbial enzymes. Phosphotriesterases (PTEs) are enzymes that can hydrolyze and detoxify organophosphate pesticides. redalyc.org The degradation of dithiophosphates can also proceed via phosphodiesterases, which break the compound down into smaller molecules like ethanol, aldehydes, and orthophosphate.

Enzymatic Pathways in Bacterial Degradation (e.g., Acid Phosphodiesterase Activity)

The biodegradation of dialkyl dithiophosphates is significantly influenced by microbial enzymatic activity. While specific studies on dimethyl dithiophosphate are limited, research on its close analogue, O,O-diethyl dithiophosphate, provides critical insights into the likely enzymatic pathways. The breakdown of sodium O,O-diethyl dithiophosphate by several bacterial strains is initiated by an acid phosphodiesterase. nih.govscispace.com This enzyme's activity was observed to be five to seven times higher in bacteria that used O,O-diethyl dithiophosphate as their only source of phosphorus compared to those grown on orthophosphate, suggesting a specific adaptive mechanism for degradation. nih.gov

Bacterial genera such as Aeromonas, Pseudomonas, Flavobacterium, and Bacillus have been identified as capable of degrading O,O-diethyl dithiophosphate, likely through the action of phosphodiesterases. nih.gov Given the structural similarity, it is plausible that dimethyl dithiophosphate is degraded via a similar enzymatic pathway involving phosphodiesterases or phosphotriesterases, which are known to hydrolyze a wide range of organophosphate compounds. anu.edu.aunih.gov A glycerophosphodiesterase (GpdQ) from Enterobacter aerogenes, for instance, is known to degrade both dimethyl and diethyl phosphate (B84403), indicating the broad substrate potential of this class of enzymes. anu.edu.au

Identification of Microbial Degradation Products (e.g., Ethanol, Aldehydes, Orthophosphate)

The microbial degradation of dialkyl dithiophosphates results in the formation of simpler, less toxic compounds. In the case of O,O-diethyl dithiophosphate, bacterial degradation has been shown to produce a sequence of metabolites including ethanol, aldehydes, and ultimately, orthophosphate. nih.gov This pathway indicates a complete breakdown of the alkyl chains and the phosphate ester bond.

While this specific product pathway was documented for the diethyl analogue, the degradation of parent compounds containing the dimethyl dithiophosphate moiety, such as malathion (B1675926), also results in the formation of O,O-dimethylphosphorodithioic acid (a form of dimethyl dithiophosphate) among other products. epa.gov Further degradation by acclimated activated sludge has been shown to significantly reduce the total organic carbon content of wastewater containing dimethyl dithiophosphate, implying its conversion to simpler molecules, although the specific intermediate products were not detailed in that study.

Table 1: Identified Microbial Degradation Products of O,O-Diethyl Dithiophosphate

| Product | Chemical Class | Role in Degradation Pathway | Source(s) |

|---|---|---|---|

| Ethanol | Alcohol | Initial product from cleavage of the ethyl group | , nih.gov |

| Aldehyde | Aldehyde | Intermediate product from the oxidation of ethanol | nih.gov |

| Orthophosphate | Inorganic Phosphate | Final product from the cleavage of the P-O bond | , nih.gov |

Environmental Fate Modeling and Prediction

Persistence and Transformation in Aqueous and Soil Matrices

The environmental persistence of dimethyl dithiophosphate and its parent compounds is governed by various abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. nih.govresearchgate.netfao.org The insecticide dimethoate, which contains the O,O-dimethyl phosphorodithioate structure, has high water solubility and a low soil sorption capacity, suggesting it is mobile in soil and can potentially leach. nih.govresearchgate.net Its persistence in soil is variable, with reported half-life (DT50) values ranging widely depending on environmental conditions like temperature and moisture. researchgate.neteuropa.eu

Formation as a Metabolite from Parent Organophosphate Compounds

Dimethyl dithiophosphate (DMDTP) is a well-documented metabolite of numerous organophosphate (OP) insecticides in soil, plants, and animals. researchgate.netmsdvetmanual.com Many commercially important pesticides are O,O-dimethyl substituted organophosphates that break down into a common set of dialkyl phosphate (DAP) metabolites, including DMDTP. researchgate.netmsdvetmanual.com Its presence in environmental samples or urine is often used as a biomarker for cumulative exposure to this class of pesticides. researchgate.net

Table 2: Parent Organophosphate Compounds that Degrade to Dimethyl Dithiophosphate

| Parent Compound | Chemical Name | Source(s) |

|---|---|---|

| Malathion | S-(1,2-dicarbethoxyethyl) O,O-dimethyl dithiophosphate | , wikipedia.org |

| Dimethoate | O,O-dimethyl S-(N-methylcarbamoylmethyl) phosphorodithioate | , nih.gov |

| Phorate | O,O-diethyl S-ethylthiomethyl phosphorodithioate | , msdvetmanual.com |

| Phenthoate | S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate | |

| Supracide (Methidathion) | O,O-dimethyl phosphorodithioate, S-ester with 4-(mercaptomethyl)-2-methoxy-Δ2-1,3,4-thiadiazolin-5-one |

Comparative Environmental Behavior of Dithiophosphate Analogues

Influence of Alkyl Substituents on Degradation Rates

The structure of the alkyl groups attached to the dithiophosphate core significantly influences the compound's stability and degradation rate. tandfonline.com Research indicates that methyl derivatives, such as dimethyl dithiophosphate, are generally less stable and degrade faster in environmental matrices compared to their ethyl counterparts. This is attributed to the electron-donating effect of larger alkyl groups, which enhances thermal and hydrolytic stability.

The degradation rate is also affected by the structure and branching of the alkyl chain. Studies on the thermal decomposition of zinc dialkyldithiophosphates (ZDDPs) show that the rate is governed by the ease of nucleophilic attack at the α-carbon of the alkyl group. tandfonline.com Increased steric hindrance from substituents slows this reaction. tandfonline.com For example, secondary alkyl groups are generally more reactive and lead to faster degradation than primary alkyl groups. tandfonline.com Conversely, longer, linear alkyl chains can form more densely packed protective layers, which can hinder decomposition and slow degradation rates compared to shorter chains. sciensage.info

Table 3: Influence of Alkyl Group Structure on Dithiophosphate Degradation

| Structural Feature | Effect on Degradation Rate | Rationale | Source(s) |

|---|---|---|---|

| Alkyl Group Size | |||

| Methyl vs. Ethyl | Methyl derivatives degrade faster | Ethyl groups are more electron-donating, increasing stability. | |

| Short vs. Long Chain | Shorter chains can degrade faster | Longer chains may form more densely packed, less reactive layers. | sciensage.info |

| Alkyl Group Structure | |||

| Primary vs. Secondary | Secondary alkyl groups degrade faster | Favorable for elimination reactions and carbocation stability. | tandfonline.com |

| Steric Hindrance | Increased steric bulk slows degradation | Hinders nucleophilic attack at the α-carbon. | tandfonline.com |

Compound Index

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatography, coupled with highly selective detectors, forms the cornerstone of DMDTP analysis. Both gas and liquid chromatography have been extensively adapted and optimized for the quantification of dialkyl phosphate (B84403) (DAP) metabolites. researchgate.net

Gas chromatography (GC) is a well-established technique for the analysis of dimethyl dithiophosphate (B1263838) and other dialkyl phosphate metabolites. researchgate.net Quantification is typically achieved by coupling the GC system with selective detectors such as the Nitrogen-Phosphorus Detector (NPD) or the Flame Photometric Detector (FPD). cdc.govcdc.gov These detectors offer high sensitivity and selectivity for phosphorus-containing compounds, making them ideal for detecting organophosphate metabolites. resource.org The FPD, for instance, can be equipped with a specific filter (e.g., 526 nm) to enhance its selectivity for phosphorus. resource.org

Analysis via GC often requires a derivatization step to convert the polar, non-volatile dialkyl phosphate acids into more volatile and thermally stable esters. cdc.govcdc.gov This process is essential for successful separation on the GC column. Methods utilizing GC-PFPD (Pulsed Flame Photometric Detector) have demonstrated good precision, excellent recovery, and low detection limits in the μg/g range. nih.gov Detection limits for metabolites are generally in the parts per billion (ppb) range, with recoveries around 90%. cdc.govcdc.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary analytical method for monitoring pesticides and their metabolites, including DMDTP, in biological samples. researchgate.net This technique offers high sensitivity and selectivity without the need for the derivatization step often required for GC analysis. researchgate.net

LC-MS/MS methods have been developed for the simultaneous determination of multiple DAP metabolites in matrices like urine and hair. d-nb.info For example, a method for hair analysis using an alkaline extraction followed by LC-MS/MS yielded a limit of detection for DMDTP of 0.30 pg/mg. Another method for urine analysis, based on solid-phase extraction and ion-pair liquid chromatography, reported a detection limit of 0.64 ng/mL for DMDTP. nih.gov The accuracy of these methods is generally high, with values often ranging from 101% to 116%.

A significant advancement in liquid chromatography is the development of Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS). This technique provides a rapid and sensitive screening method for detecting DAP metabolites, including DMDTP, in human urine. nih.govnih.gov The primary advantages of UFLC-MS/MS include a shorter analysis time, reduced sample volume requirements, and lower consumption of chemicals and materials. nih.govresearchgate.net

A validated UFLC-MS/MS method demonstrated the ability to analyze samples in just 30 minutes, a significant reduction compared to the 10-35 minutes required for chromatographic separation in older methods. nih.gov This method showed excellent performance with high recovery rates (93% to 102%) and low limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For DMDTP, the LOD was reported as 0.0406 ng/mL and the LOQ as 0.1231 ng/mL. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, aiming to extract and concentrate the analytes of interest from the complex sample matrix. cdc.govresearchgate.net

Sample preparation for the analysis of DMDTP and other DAP metabolites frequently involves solid-phase extraction (SPE) and azeotropic distillation. cdc.govcdc.gov SPE is used to extract and clean up the analytes from the biological matrix, such as urine. cdc.govresearchgate.net Various SPE cartridges are employed, including anion exchange and styrene-divinyl benzene (B151609) polymer-based cartridges. nih.govresearchgate.net Azeotropic distillation is another technique used to remove water from the sample, which is particularly important for subsequent derivatization and GC analysis. nih.govresearchgate.net These methods are often used in combination to ensure a clean extract and achieve recoveries of around 90%. cdc.govcdc.gov More advanced techniques like molecularly imprinted solid-phase extraction (MISPE) have also been developed to enhance selectivity for specific metabolites. researchgate.net

For GC-based analysis, the derivatization of polar DAP metabolites is essential. cdc.gov Pentafluorobenzyl bromide (PFBBr) is a versatile and widely used derivatizing agent that converts the dialkyl phosphate acids into their corresponding pentafluorobenzyl esters. cdc.govcdc.govresearchgate.net This process, known as esterification, increases the volatility and thermal stability of the analytes, making them suitable for GC analysis. cdc.govnih.gov The derivatization reaction is a nucleophilic substitution where the bromide of PFBBr is replaced. researchgate.net This step can be performed after extraction or, in some automated methods, directly on the solid-phase extraction cartridge ("on-support derivatization"), which is a faster and more efficient approach. researchgate.netresearchgate.net The resulting PFB-esters are then analyzed, often by GC-MS, allowing for very low detection limits. nih.gov

Pentafluorobenzylbromide Derivatization for Esterification

Spectroscopic and Spectrometric Characterization for Structural and Compositional Analysis

Spectroscopic techniques are vital for determining the molecular structure, bonding characteristics, and surface chemistry of dimethyl dithiophosphate and its derivatives.

Multinuclear NMR spectroscopy provides detailed information about the chemical environment of specific nuclei within a molecule. For dithiophosphate compounds, ¹H, ¹³C, and ³¹P NMR are routinely used for structural elucidation. scielo.org.mxscielo.org.mx

³¹P NMR: The phosphorus-31 nucleus is highly sensitive and provides a direct probe into the dithiophosphate core. dtic.mil In trimethyl- and triphenyl-tin (IV) complexes with cyclic dithiophosphate ligands, the ³¹P NMR spectra typically show a single peak, with chemical shifts (δ) that are indicative of the coordination mode of the dithiophosphate ligand. scielo.org.mx For example, a triphenyl-tin complex with a 2,2-diethyl-1,3-propanediol-based dithiophosphate ligand, Ph₃Sn[S₂P(OCH₂)₂CEt₂], exhibits a ³¹P chemical shift at 91.35 ppm. scielo.org.mx

¹H and ¹³C NMR: These spectra reveal the structure of the organic (alkoxy) substituents. In cyclic dithiophosphates, the coupling constants between phosphorus and carbon (²J(P-O-C) and ³J(P-O-C-C)) can confirm the chair conformation of the dioxaphosphinane ring in solution. scielo.org.mxscielo.org.mx

¹²⁵Te NMR: This technique is specialized for studying organotellurium compounds. In mixed-ligand organotellurium(IV) compounds containing both dithiocarbamate (B8719985) and dithiophosphate ligands, ¹²⁵Te NMR data indicate that ligand exchange processes are slow on the NMR timescale. researchgate.net Tellurium NMR is a powerful tool for investigating the structure and dynamics of tellurium-containing compounds, with a very wide chemical shift range that is characteristic of the tellurium species. huji.ac.il The ¹²⁵Te nucleus is the isotope of choice over ¹²³Te due to its higher natural abundance and sensitivity. huji.ac.il

Table 2: Representative NMR Chemical Shifts (δ) for Dithiophosphate Derivatives

| Nucleus | Compound Type | Functional Group | Chemical Shift (ppm) | Reference |

| ³¹P | Triphenyl-tin cyclic dithiophosphate | P-S₂ | 91.35 | scielo.org.mx |

| ¹³C | Triphenyl-tin cyclic dithiophosphate | C H₂OP | 74.24 | scielo.org.mx |

| ¹H | Triphenyl-tin cyclic dithiophosphate | CH ₂OP | 4.08 | scielo.org.mx |

| ¹²⁵Te | Dimethyltellurium cyclic dithiophosphate | Me₂Te [S₂P(OR)₂]₂ | ~1000-1200 | researchgate.net |

Note: Chemical shifts are reported relative to standard references (Me₄Si for ¹H and ¹³C, 85% H₃PO₄ for ³¹P, and Me₂Te for ¹²⁵Te). Data is for cyclic dialkoxy dithiophosphate derivatives, which serve as structural analogues.

Vibrational spectroscopy, including both FTIR and Raman techniques, probes the functional groups within a molecule by measuring the absorption or scattering of light corresponding to molecular vibrations. labmanager.comcanada.ca These methods provide a molecular "fingerprint" and are highly effective for characterizing dithiophosphates. diva-portal.org

FTIR and Raman are complementary techniques. In dithiophosphate systems, the key vibrational modes are associated with the P=S and P-S bonds. Quantum chemical calculations have shown that for a dimethyl dithiophosphate anion, [(MeO)₂PS₂]⁻, the two phosphorus-sulfur bonds are equivalent, having a character intermediate between a single and double bond. acs.orgresearchgate.net Experimental vibrational studies confirm this, identifying a strong IR transition around 650 cm⁻¹ and a weaker one near 530 cm⁻¹. These are assigned to the antisymmetric and symmetric P-S stretching modes, respectively, rather than distinct P=S and P-S bonds. acs.orgresearchgate.net Raman spectroscopy is also used to study these vibrations and can be particularly useful for examining metal-sulfur (M-S) bonds in dithiophosphate complexes, which appear in the low-frequency region (330–220 cm⁻¹). bohrium.comtandfonline.com

Table 3: Characteristic Vibrational Frequencies for Dimethyl Dithiophosphate Anion

| Vibrational Mode | Technique | Frequency (cm⁻¹) | Intensity | Reference |

| Antisymmetric P-S Stretch | IR | ~650 | Strong | acs.orgresearchgate.net |

| Symmetric P-S Stretch | IR | ~530 | Weak | acs.orgresearchgate.net |

| P-O Stretch | IR | 1058-1083 | - | scielo.org.mx |

| Metal-Sulfur (M-S) Stretch | Raman / IR | 220-330 | - | bohrium.com |

Frequencies are based on experimental data and ab initio quantum chemical calculations for the [(MeO)₂PS₂]⁻ anion and related metal complexes.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms on the outermost layer (typically 1-10 nm) of a material. scirp.orgcarleton.educnrs.fr It is exceptionally valuable for studying the adsorption of dithiophosphate collectors onto mineral surfaces, a key process in froth flotation. adelaide.edu.auecmjournal.org

By analyzing the binding energies of core-level electrons, XPS can provide direct evidence of chemisorption. When a dithiophosphate molecule adsorbs onto a mineral, changes in the chemical environment of atoms like sulfur, phosphorus, carbon, and the metal ions of the mineral (e.g., Cu, Fe, Pb) cause measurable shifts in their respective XPS peaks. mdpi.comjournalssystem.com

For example, a study on the adsorption of a dithiophosphate collector on an azurite (B1638891) (a copper mineral) surface showed a distinct increase in the atomic concentration of carbon and sulfur on the surface after treatment. mdpi.com Furthermore, analysis of the Cu 2p spectra indicated that some Cu(II) ions on the azurite surface were reduced to a Cu(I) state upon interaction with the dithiophosphate, confirming a chemical reaction at the surface. mdpi.com Similarly, XPS studies on pyrite (B73398) have shown that dithiophosphate adsorption can remove surface oxidation products like sulfates, effectively "cleaning" the mineral surface and facilitating flotation. adelaide.edu.auecmjournal.org

Table 4: XPS Analysis of Dithiophosphate Adsorption on Mineral Surfaces

| Mineral | Element (Core Level) | Observation | Interpretation | Reference |

| Azurite | C 1s, S 2p | Increased atomic concentration | Adsorption of collector on surface | mdpi.com |

| Azurite | Cu 2p | Partial reduction of Cu(II) to Cu(I) | Chemisorption via reaction with Cu sites | mdpi.com |

| Pyrite | Fe 2p, S 2p | Reduction in surface sulfate (B86663) signals | Removal of oxidation products by collector | adelaide.edu.auecmjournal.org |

| Jamesonite | Pb 4f, S 2p | Significant shift in binding energy | Strong chemisorption on lead sites | journalssystem.com |

This table illustrates how XPS data is used to infer the mechanism of dithiophosphate adsorption on various sulfide (B99878) and oxide minerals.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Isotopic Tracing and Internal Standard Applications

Isotopic labeling is a powerful methodology for tracking the movement and transformation of molecules in complex systems.

The use of stable isotopes, particularly Carbon-13 (¹³C), allows researchers to trace the metabolic and environmental fate of compounds without the need for radioactive materials. nih.govnih.gov O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium (B1175870) Salt is a commercially available isotopically labeled standard used for such purposes. The ¹³C label serves as a tracer that can be monitored using mass spectrometry.

Compound-Specific Isotope Analysis (CSIA) is a technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a specific compound. nih.govsir-lab.com Natural degradation processes, such as hydrolysis or photolysis, often favor reactions involving the lighter isotope (¹²C), leading to an enrichment of the heavier isotope (¹³C) in the remaining pool of the parent compound. researchgate.nethanyang.ac.kr By quantifying this isotopic fractionation, researchers can identify and track specific degradation pathways in the environment. sir-lab.commdpi.com

For instance, studies on dimethoate, an organophosphorus pesticide structurally related to dimethyl dithiophosphate, have used CSIA to distinguish between degradation via hydrolysis and photolysis. nih.govsir-lab.comresearchgate.net The carbon isotope fractionation, expressed as an enrichment factor (ε), was found to be significantly different for the two pathways, providing a tool to assess the environmental fate of these pesticides. nih.govresearchgate.net The use of a ¹³C-labeled internal standard, such as ¹³C-labeled dimethyl dithiophosphate, is crucial in these analyses to ensure accurate quantification by correcting for variations during sample preparation and analysis.

Utilization as Internal Standards in Mass Spectrometry for Enhanced Quantification Accuracy

In the realm of analytical chemistry, particularly in quantitative mass spectrometry, the use of a suitable internal standard is paramount for achieving accurate and reliable results. An internal standard is a compound with a known concentration that is added to a sample prior to analysis. It serves to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. Dimethyl dithiophosphate (DMDTP), and more specifically its isotopically labeled analogue, has proven to be a valuable internal standard in various research applications, notably in the analysis of organophosphate pesticide metabolites.

The primary role of an internal standard is to compensate for the loss of analyte during sample processing and to mitigate the effects of matrix-induced signal suppression or enhancement in the mass spectrometer. researchgate.netnih.gov For an internal standard to be effective, it should ideally have physicochemical properties very similar to the analyte of interest. nih.gov This ensures that both the analyte and the internal standard are affected in the same manner by experimental variations, thus maintaining a constant ratio of their signals.

Isotopically labeled compounds are considered the gold standard for internal standards in mass spectrometry. lcms.cz They are structurally identical to the analyte but have a different mass due to the substitution of one or more atoms with a heavier isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C)). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical chemical behavior ensures they co-elute chromatographically and experience similar ionization efficiencies.

Detailed Research Findings

Numerous studies have demonstrated the successful application of isotopically labeled dimethyl dithiophosphate as an internal standard to enhance the accuracy of quantitative analytical methods. A common choice is deuterated dimethyl dithiophosphate (DMDTP-d6), where the six hydrogen atoms on the two methyl groups are replaced with deuterium.

In a study developing a method for the quantification of six dialkyl phosphate (DAP) metabolites in human urine using gas chromatography-tandem mass spectrometry (GC-MS/MS), isotopically labeled internal standards, including DMDTP-d6, were employed. oup.comcdc.gov The use of these stable isotope analogues for each metabolite allows for sample-specific adjustments for recovery, leading to a high degree of accuracy and precision. cdc.gov The coefficients of variation for the method were reported to be between 7% and 14%. cdc.gov

Another study focused on the rapid quantification of organophosphate metabolites in hair using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This research utilized deuterated internal standards for a panel of DAPs, including DMDTP-d6. The method validation data demonstrated good accuracy for the DAPs, ranging from 101% to 116%. nih.gov However, it was noted that DMDTP-d6 exhibited an enhanced matrix effect of 131% in the hair matrix, underscoring the importance of carefully evaluating matrix effects even when using isotopically labeled internal standards. nih.govmyadlm.org

The table below summarizes key validation parameters from a study that employed an isotope-dilution GC-MS/MS method for the analysis of dialkyl phosphate metabolites in urine.

| Analyte | Internal Standard | Linearity (r²) | Accuracy (%) | Precision (RSD %) |

| Dimethyl dithiophosphate (DMDTP) | DMDTP-d6 | >0.99 | 90-113 | 2.5-12.5 |

Data synthesized from studies employing panels of dialkyl phosphates with their corresponding isotopically labeled internal standards. nih.govresearchgate.net

A separate investigation into the simultaneous determination of various pesticide metabolites in human urine by gas chromatography-mass spectrometry (GC-MS) also highlighted the importance of internal standards for method accuracy. While this particular study used a non-isotopically labeled internal standard for a broader class of analytes, the principle of correcting for analytical variability remains the same. The recovery rates for the analytes, including DMDTP, were on average 90.48%, with relative standard deviations for precision being 8.1% or under. cdc.gov

The use of isotopically labeled internal standards like DMDTP-d6 is crucial for compensating for variations in extraction efficiency, potential degradation of the analyte during sample workup, and fluctuations in instrument response. By normalizing the signal of the native analyte to that of its co-eluting, isotopically labeled counterpart, a more accurate and precise quantification can be achieved, which is essential for reliable biomonitoring and environmental analysis.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (TDF), are instrumental in elucidating the fundamental electronic characteristics of dimethyl dithiophosphate (B1263838). These calculations provide a detailed understanding of its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is a workhorse in quantum chemistry for geometry optimization and predicting the electronic properties of molecules. scispace.comnih.gov The process typically involves selecting a functional, such as B3LYP or PBE, and a basis set to solve the Kohn-Sham equations, which provides the ground-state energy, electron density, and other properties of the system. scispace.comnih.govresearchgate.net Geometry optimization within the DFT framework seeks to find the minimum energy conformation of a molecule by calculating the forces on the atoms and adjusting their positions until these forces are negligible. stackexchange.com This results in a stable, optimized molecular structure. researchgate.net

For dithiophosphates and related compounds, DFT calculations have been successfully employed to determine their structural parameters. researchgate.net The optimized geometry provides a theoretical model that can be compared with experimental data, often showing good agreement. researchgate.net These calculations are not only crucial for understanding the molecule itself but also serve as a necessary first step for more advanced computations like vibrational analysis and the calculation of electronic excitation energies. researchgate.netstackexchange.com

Table 1: Example of DFT Functionals and Basis Sets Used in Molecular Calculations

| Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic structure, and spectral properties. nih.gov |

| PBE | DZP | Geometry optimization and vibrational analysis. researchgate.net |

| MPW1PW91 | 6-311+G(2d,p) | Calculation of singlet excitation energies. nih.gov |

| GGA/BLYP | DZP | Geometry optimization, Mulliken charge, and HOMO-LUMO analysis. researchgate.net |

This table is for illustrative purposes and shows examples of functionals and basis sets commonly used in DFT calculations for various molecular systems.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the properties of electronic excited states. rsc.orgwikipedia.org It has become a standard method for calculating electronic excitation energies, which are crucial for understanding a molecule's response to light and its resulting UV-Vis absorption spectra. rsc.orgwikipedia.orgresearchgate.netresearchgate.net TDDFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

The accuracy of TDDFT calculations depends on the choice of the exchange-correlation functional. nih.gov For many organic molecules, TDDFT provides results that are in good agreement with experimental spectra. researchgate.net The method is widely used to study various photophysical and photochemical processes. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.netscience.gov

A small HOMO-LUMO gap generally suggests high chemical reactivity and low kinetic stability. researchgate.netresearchgate.net This analysis is a key component of computational studies, providing insights into the electronic transitions and reactivity of molecules like dimethyl dithiophosphate. researchgate.netresearchgate.net DFT calculations are commonly used to determine the energies of these frontier orbitals. researchgate.netresearchgate.net

Table 2: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.netresearchgate.net |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating reactivity. nih.gov |

This table outlines key reactivity descriptors derived from HOMO and LUMO energies, providing a framework for understanding molecular reactivity from a theoretical perspective.

The Mayer bond order is a theoretical tool used to quantify the strength and nature of chemical bonds within a molecule. rsc.org It is calculated from the density matrix obtained from quantum chemical calculations and provides a measure of the number of chemical bonds between two atoms. rsc.orgnih.gov This method extends the concept of bond order to ab initio and DFT calculations. rsc.org

Mayer bond order analysis can be used to understand bonding in various types of molecules, including those with complex bonding situations like hypervalency or metal-metal bonds. rsc.orgchemrxiv.org It can be decomposed into contributions from different orbital symmetries (σ, π, δ), offering a more detailed picture of the bonding interactions. rsc.org For dimethyl dithiophosphate, calculating the Mayer bond orders for P-S, P-O, and other bonds can provide quantitative insight into their covalent character and strength.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations allow for the investigation of complex processes, such as the interaction of molecules with surfaces, which is critical for understanding the behavior of dimethyl dithiophosphate in various applications.

Molecular dynamics simulations are employed to model the interactions of molecules like dimethyl dithiophosphate with various surfaces, including biological membranes and material interfaces. nih.govescholarship.org These simulations often rely on force fields, which are sets of parameters that describe the potential energy of a system of particles. dtic.mil For complex systems, these force fields can be derived from or validated by higher-level quantum chemical calculations. dtic.mil

In the context of material science, MD simulations have been used to study the adsorption and behavior of dithiophosphate-containing molecules on metal oxide surfaces, such as iron oxide. dtic.milresearchgate.net These studies are relevant to understanding the mechanisms of wear inhibition, where these molecules form protective films on metal surfaces. dtic.milresearchgate.net The simulations can provide details on adsorption energies, the structure of self-assembled monolayers, and the stability of these films under various conditions. dtic.mil Similarly, MD simulations can model the interaction of related phosphate-containing molecules with lipid bilayers, providing insights into their behavior in biological environments. nih.gov Such studies can reveal how these molecules penetrate and interact with the lipid headgroups and acyl chains. nih.gov

Solvation Models and Solvent Effects

The surrounding solvent environment can significantly influence the behavior of dimethyl dithiophosphate. Computational solvation models are employed to simulate these effects and predict how the molecule will behave in different solvents.

Implicit solvation models, which represent the solvent as a continuous medium, are computationally efficient for capturing the essential features of solvent effects. numberanalytics.com Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). numberanalytics.com These models are based on classical electrostatics and quantum mechanics, where the solvent is treated as a dielectric continuum that responds to the solute's charge distribution. numberanalytics.com The accuracy of these models is often assessed by comparing calculated properties, such as solvation free energies, with experimental data. acs.org

For instance, the Solvation Model based on Density (SMD) has been used to consider the influence of solvents in theoretical studies. researchgate.net The choice of solvation model can be critical, as different models may yield varying results. For example, studies on similar organophosphorus compounds have shown that a high degree of solvent dependency can be observed for reaction yields, with different outcomes in solvents like acetonitrile (B52724), 1,2-dichloroethane, and chloroform. researchgate.net

More advanced approaches can combine implicit and explicit solvent models (hybrid models) or use full explicit models where individual solvent molecules are simulated. researchgate.netwikipedia.org While computationally more demanding, explicit models can provide a more detailed and spatially resolved description of the solvent, which is particularly important for understanding specific solute-solvent interactions like hydrogen bonding. researchgate.netwikipedia.org The development of methods like the surface and volume polarization for electrostatics (SVPE) or fully polarizable continuum model (FPCM) has shown promise in accurately determining both surface and volume polarization, leading to results that are less sensitive to the size of the solute cavity. acs.org

Table 1: Common Solvation Models Used in Computational Chemistry

| Model Type | Model Name | Description |

| Implicit | Polarizable Continuum Model (PCM) | Represents the solvent as a polarizable dielectric continuum. numberanalytics.com |

| Conductor-like Screening Model (COSMO) | A variant of the PCM where the solvent is treated as a conductor. numberanalytics.com | |

| Solvation Model based on Density (SMD) | A universal solvation model based on the quantum mechanical charge density of a solute. researchgate.net | |

| Explicit | --- | Individual solvent molecules are explicitly included in the simulation. researchgate.net |

| Hybrid | QM/MM (Quantum Mechanics/Molecular Mechanics) | A portion of the system (the solute) is treated with quantum mechanics, while the rest (the solvent) is treated with molecular mechanics. researchgate.net |

Mechanistic Insights from Theoretical Approaches

Theoretical methods are powerful tools for investigating the intricate details of chemical reactions involving dimethyl dithiophosphate, providing insights that are often difficult to obtain through experiments alone.

Elucidation of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical method to map out the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, theoretical studies on the hydrolysis of related phosphate (B84403) esters have used DFT to show that the reaction can proceed in multiple steps, such as an initial nucleophilic attack followed by a proton transfer. nih.gov These calculations can pinpoint the rate-determining step of the reaction. nih.gov In the case of organophosphorus compounds, theoretical investigations have explored detoxification pathways, such as reactions with ammonia (B1221849), and have been able to distinguish between concerted and stepwise mechanisms by analyzing the transition states. researchgate.net The nature of the first transition state in a nucleophilic attack is often a vital step in the degradation process. researchgate.net

Isotope-labeling experiments combined with DFT calculations have been used to investigate complex fragmentation reactions and skeletal rearrangements in the gas phase, helping to distinguish between different possible mechanistic pathways. ecut.edu.cn For instance, in the study of protonated phosphorothioates, DFT calculations suggested that a pathway involving a two-step transfer of a sulfur atom was kinetically more favorable than a direct intramolecular transfer. ecut.edu.cn

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of dimethyl dithiophosphate, which can aid in its characterization and the interpretation of experimental spectra.

DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com For instance, time-dependent DFT (TD-DFT) can provide insights into the excited states of molecules. mdpi.com The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. researchgate.net

For NMR spectroscopy, while sophisticated computational methods can predict ³¹P NMR spectra, there can be deviations between calculated and experimental chemical shift values. researchgate.net However, an excellent linear fit is often observed when plotting calculated versus experimental values. researchgate.net The choice of basis set is crucial for accurate NMR chemical shift calculations, with larger basis sets generally providing better results. researchgate.net

The prediction of spectroscopic properties is not limited to the gas phase. Solvation models can be incorporated to predict how spectra might change in different solvent environments. researchgate.net For example, computational studies on 2-nitroimidazole-based radiopharmaceuticals predicted significant conformational changes and, consequently, changes in spectroscopic properties when moving from the gas phase to an aqueous solution. mdpi.com

Table 2: Predicted Spectroscopic Data for a Model Organophosphorus Compound

| Spectroscopic Property | Predicted Value | Method |

| IR Frequency (cm⁻¹) | 1318 | DFT (Harmonic) |

| 1345 | DFT (Anharmonic) | |

| ³¹P NMR Chemical Shift (ppm) | Varies significantly with method and basis set | DFT/GIAO |

Note: The data in this table is illustrative and based on findings for related compounds. mdpi.comresearchgate.net Specific values for dimethyl dithiophosphate would require dedicated calculations.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity or chemical performance. epa.gov Computational methods play a crucial role in modern SAR by quantifying molecular properties and correlating them with observed activities.

Correlating Electronic Structure with Chemical Reactivity and Performance

The electronic structure of dimethyl dithiophosphate, which dictates how electrons are distributed within the molecule, is fundamental to its reactivity. Quantum chemical calculations can provide a wealth of information about the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). grafiati.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. jchemlett.com These and other quantum-chemical descriptors can be used to build quantitative structure-activity relationship (QSAR) models that predict the activity of new compounds based on their calculated properties. nih.gov

For example, DFT-based reactivity descriptors have been used to predict the reactivity and reactive sites on molecules. grafiati.com The molecular electrostatic potential (MEP) map, another output of electronic structure calculations, can identify regions of a molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). grafiati.com

In the context of organophosphorus compounds, SAR studies have been used to understand their insecticidal activity. acs.org By correlating electronic properties with biological activity, researchers can design more effective and selective compounds. Computational studies can also help to understand the electronic structure of metal complexes involving thiolate ligands, which can be relevant to the performance of dimethyl dithiophosphate in various applications. yale.edu

Table 3: Key Electronic Structure Descriptors and Their Significance

| Descriptor | Abbreviation | Significance |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Relates to the ability to donate electrons (nucleophilicity). nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Relates to the ability to accept electrons (electrophilicity). nih.gov |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and stability. jchemlett.com |

| Molecular Electrostatic Potential | MEP | Identifies electron-rich and electron-poor regions of a molecule. grafiati.com |

Advanced Applications in Chemical and Material Engineering Research

Lubricant Additive Research and Development

The field of lubricant additive research is continually evolving, driven by the demands for higher efficiency, durability, and environmental compatibility. Dithiophosphates, including those derived from dimethyl dithiophosphoric acid, are central to these developments.

Zinc Dialkyldithiophosphate (ZDDP) and Molybdenum Dialkyldithiophosphate (MoDTP) Analogues